molecular formula C10H12ClNO2 B1201060 5-(4-chlorobutyl)pyridine-2-carboxylic acid CAS No. 41135-83-5

5-(4-chlorobutyl)pyridine-2-carboxylic acid

Cat. No.: B1201060
CAS No.: 41135-83-5
M. Wt: 213.66 g/mol
InChI Key: FTOROJYDIDEAIN-UHFFFAOYSA-N
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Description

5-(4-chlorobutyl)pyridine-2-carboxylic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a 4-chlorobutyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobutyl)pyridine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and 4-chlorobutyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Pyridine-2-carboxylic acid is reacted with 4-chlorobutyl chloride in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobutyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the carboxylic acid group to an alcohol or aldehyde can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran (THF).

Properties

CAS No.

41135-83-5

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

5-(4-chlorobutyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H12ClNO2/c11-6-2-1-3-8-4-5-9(10(13)14)12-7-8/h4-5,7H,1-3,6H2,(H,13,14)

InChI Key

FTOROJYDIDEAIN-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1CCCCCl)C(=O)O

Canonical SMILES

C1=CC(=NC=C1CCCCCl)C(=O)O

41135-83-5

Synonyms

5-(4'-chlorobutyl)picolinic acid
FD 008
FD-008

Origin of Product

United States

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